Deoxy Blebbistatin

Description

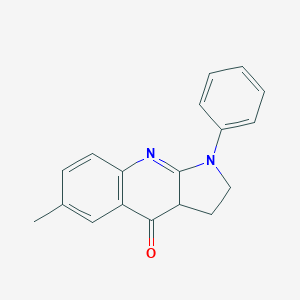

Structure

3D Structure

Properties

CAS No. |

856925-72-9 |

|---|---|

Molecular Formula |

C18H16N2O |

Molecular Weight |

276.3 g/mol |

IUPAC Name |

6-methyl-1-phenyl-3,9-dihydro-2H-pyrrolo[2,3-b]quinolin-4-one |

InChI |

InChI=1S/C18H16N2O/c1-12-7-8-16-15(11-12)17(21)14-9-10-20(18(14)19-16)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,19,21) |

InChI Key |

RBHOGGBFJPVUJO-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)N=C3C(C2=O)CCN3C4=CC=CC=C4 |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C(C2=O)CCN3C4=CC=CC=C4 |

Synonyms |

1,2,3,9-Tetrahydro-6-methyl-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one; |

Origin of Product |

United States |

Molecular and Mechanistic Studies of Deoxy Blebbistatin S Action on Myosin Ii

Elucidation of Myosin ATPase Cycle Inhibition

Myosin II's function is intrinsically linked to its ATPase cycle, a series of conformational changes fueled by ATP hydrolysis. Inhibitors like Deoxy Blebbistatin interfere with this cycle, thereby disrupting Myosin II activity.

Allosteric Binding Site Characterization

Studies on Blebbistatin, a close analog of this compound, have revealed that it functions as an allosteric inhibitor, meaning it binds to a site distinct from the active site where ATP hydrolysis occurs. This binding pocket is located within the aqueous cavity between the nucleotide pocket and the actin-binding interface of the myosin head researchgate.netnih.govwikipedia.orgbiorxiv.org. Specifically, the binding site is situated at the apex of the large actin-binding cleft, adjacent to the active site phosphate (B84403) sensors, switch-1 and switch-2 mdpi.comnih.gov. The interaction is primarily hydrophobic, involving residues in the U50 linker, relay helix, and W-helix nih.gov. The binding pocket is often described as cryptic, being largely closed in the absence of the inhibitor and opening to accommodate the molecule biorxiv.org.

Impact on Nucleotide Hydrolysis and Phosphate Release Kinetics

Blebbistatin has been shown to inhibit myosin ATPase activity by primarily affecting the release of phosphate (Pi) from the active site researchgate.netnih.govbiorxiv.orgresearchgate.netmk-lab.org. It preferentially binds to the ATPase intermediate where ADP and phosphate are bound to the active site, effectively slowing down the rate of phosphate release researchgate.netnih.govmk-lab.org. This contrasts with inhibitors that compete directly with nucleotide binding researchgate.netnih.gov. The inhibition of phosphate release is a key mechanism by which the compound disrupts the normal progression of the myosin power stroke researchgate.netnih.govbiorxiv.orgbiorxiv.orgresearchgate.netmk-lab.org.

Data from studies on Blebbistatin's effect on ATP hydrolysis kinetics in skeletal muscle myosin subfragment-1 (S1) illustrate this impact. The observed rate constant of the initial phosphate burst is decreased in the presence of Blebbistatin, while the amplitude of the burst is increased, suggesting that the inhibitor traps a larger fraction of myosin heads in the ADP-Pi state before the slow release of phosphate becomes rate-limiting researchgate.net.

Data Table 1: Effect of Blebbistatin on ATP Hydrolysis Kinetics of Myosin S1

| Condition | Observed Pi Burst Rate Constant (s⁻¹) | Pi Burst Amplitude (mol Pi/mol S1) |

| Absence of Blebbistatin | 40 researchgate.net | 0.31 researchgate.net |

| Presence of Blebbistatin | 20 researchgate.net | 0.90 researchgate.net |

Blebbistatin also significantly inhibits both the basal and actin-activated steady-state ATPase activity of Myosin II. researchgate.net

Data Table 2: Effect of Blebbistatin on Steady-State ATPase Activity of Myosin S1

| ATPase Activity | K₁/₂ (µM Blebbistatin) | Maximal Inhibition (%) |

| Basal | 1.4 researchgate.net | 91 researchgate.net |

| Actin-activated | 0.4 researchgate.net | 99 researchgate.net |

Stabilization of Specific Myosin Conformations (e.g., Actin-Detached States, Super-Relaxed State)

A significant consequence of this compound's (and Blebbistatin's) action is the stabilization of specific conformational states of the myosin head. The inhibitor blocks myosin heads in a products complex (myosin•ADP•Pi) that exhibits low actin affinity researchgate.netnih.govbiorxiv.orgmk-lab.orgnih.gov. This effectively traps myosin in an actin-detached or weakly actin-bound state, preventing its transition to the strongly bound, force-generating states researchgate.netnih.govnih.gov.

Furthermore, Blebbistatin has been shown to stabilize the super-relaxed state (SRX) of myosin, particularly in skeletal and cardiac muscle researchgate.net. The SRX is a state of very low ATPase activity observed in relaxed muscle, where myosin heads are thought to be folded back and interacting with the thick filament backbone in an interacting-heads motif (IHM) researchgate.netmolbiolcell.orgnih.gov. By inhibiting phosphate release and stabilizing the ADP-Pi state, Blebbistatin favors the formation and maintenance of this auto-inhibited conformation researchgate.netmolbiolcell.org. This stabilization occurs even under conditions that would normally destabilize the SRX researchgate.net.

High-Resolution Structural Investigations

Structural studies using techniques like X-ray crystallography and cryo-electron microscopy have been instrumental in visualizing the interaction of inhibitors like Blebbistatin with Myosin II and understanding the resulting conformational changes.

Crystallographic Analysis of Myosin-Inhibitor Complexes

Crystallographic studies with Blebbistatin have provided detailed insights into its binding site and the conformational state it stabilizes. Crystal structures of myosin II complexed with ADP and Blebbistatin have shown the inhibitor bound to the allosteric pocket described earlier mdpi.comnih.gov. These structures reveal that Blebbistatin binding can induce or stabilize a myosin conformation that resembles an ADP-release state towards the end of the power stroke, with the nucleotide partially unbound mdpi.comnih.gov. Key structural features in this state include a repositioning of ADP stabilized by a salt-bridge and specific rearrangements in the active site and transducer region mdpi.comnih.gov. The crystallographically observed binding pocket and interactions are consistent with earlier findings and suggest the pocket is present in several myosin states without major structural changes around the inhibitor mdpi.com.

Computational Modeling and Molecular Dynamics Simulations of Binding Interactions

Computational modeling and molecular dynamics simulations have been instrumental in understanding how inhibitors like Blebbistatin bind to and interact with Myosin II. These studies reveal that Blebbistatin binds to an allosteric pocket within the myosin head, distinct from the nucleotide-binding site but allosterically coupled to it. nih.govmdpi.comnih.govresearchgate.net This binding site is located within the aqueous cavity between the nucleotide pocket and the actin-binding interface. nih.govresearchgate.net

Simulations indicate that the Blebbistatin binding pocket, often referred to as a "cryptic" pocket, is not always open in apo (inhibitor-free) myosin structures. biorxiv.org The probability of this pocket opening is influenced by the nucleotide state of the myosin active site. biorxiv.org Specifically, pocket opening is more likely when myosin is bound to ADP and phosphate (ADPPi state) compared to ATP. biorxiv.org This is consistent with experimental findings showing that Blebbistatin binds with higher affinity to the ADPPi intermediate, effectively slowing down phosphate release and blocking myosin in a weak actin-binding state. nih.govresearchgate.net

Computational studies have also explored the structural features of myosin in complex with Blebbistatin and ADP, revealing conformations that resemble an ADP-release state along the power stroke. mdpi.comnih.gov These simulations have identified key residues and interactions within the binding pocket and demonstrated how Blebbistatin binding affects the conformation of the myosin motor domain, influencing elements like the P-loop and the transducer region. mdpi.comnih.gov

Myosin Isoform Selectivity and Binding Affinity Profiling

Blebbistatin, and by extension, likely this compound, exhibits varying degrees of inhibitory potency across different Myosin II isoforms and shows limited or no inhibition of other myosin superfamily members. wikipedia.orgnih.gov

Differential Inhibition Across Non-Muscle Myosin II Isoforms (NMIIA, NMIIB)

Blebbistatin is a potent inhibitor of non-muscle Myosin IIA (NMIIA) and NMIIB. wikipedia.org Studies have shown that inhibition of NMII activity with Blebbistatin can have significant effects on cellular processes mediated by these isoforms, such as cell migration and cytokinesis. mdpi.comnih.gov While Blebbistatin inhibits both NMIIA and NMIIB, the specific contributions of each isoform to cellular phenotypes upon inhibition can be further elucidated through techniques like siRNA knockdown. nih.gov Some studies suggest that derivatives can be designed with differential potency towards NMIIA and NMIIB. biorxiv.org

Characterization of Effects on Striated Muscle Myosins (Cardiac, Skeletal)

Blebbistatin also inhibits striated muscle myosins, including cardiac and skeletal muscle myosin. wikipedia.orgnih.govnih.gov The inhibition constants for Blebbistatin on cardiac muscle contraction are in the micromolar range, similar to those observed for isolated cardiac myosin subfragments, indicating that its action is consistent in both filamentous and isolated forms of the protein. nih.gov Blebbistatin's effect on striated muscle involves inhibiting the actin-myosin interaction and can stabilize the super-relaxed state of myofilaments where myosin heads interact with each other but not actin. wikipedia.orgresearchgate.netmolbiolcell.org While Blebbistatin inhibits both cardiac and skeletal myosin, some derivatives may show differential specificity. nih.govbiorxiv.org

Comparative Analysis with Other Myosin Superfamily Members (Myosin I, V, X)

Crucially, Blebbistatin does not inhibit other myosin families, such as Myosin I, Myosin V, and Myosin X. wikipedia.orgnih.gov This selectivity is a key feature of Blebbistatin and its derivatives, making them valuable tools for specifically targeting Myosin II-dependent processes without affecting the functions of these other myosin classes. wikipedia.orgnih.gov The mechanism underlying this specificity, particularly within the Myosin II family itself, is an area of ongoing research, although differences in the probability of the cryptic binding pocket opening have been implicated. biorxiv.org

Genetic Determinants of Inhibitor Sensitivity

The sensitivity of Myosin II to inhibitors like Blebbistatin can be influenced by genetic factors, specifically amino acid variations within the myosin motor domain. Studies on Drosophila melanogaster non-muscle myosin-2, which is uniquely insensitive to Blebbistatin, have identified a single amino acid substitution (Met466 instead of a consensus isoleucine in switch-2) that acts as a desensitizer. nih.gov Introducing a mutation at this position to restore the consensus isoleucine can sensitize the myosin to Blebbistatin inhibition. nih.gov This highlights how subtle genetic differences can impact inhibitor binding and efficacy, providing insights into the molecular basis of drug sensitivity and resistance.

Data Tables

Based on the search results, here is a summary of Myosin II inhibition by Blebbistatin:

| Myosin Isoform | Inhibition by Blebbistatin | Notes | Source Indices |

| Non-muscle Myosin IIA (NMIIA) | Potent Inhibition | Affects cell migration, cytokinesis. mdpi.comnih.gov | wikipedia.orgmdpi.comnih.govbiorxiv.org |

| Non-muscle Myosin IIB (NMIIB) | Potent Inhibition | Affects cell migration, cytokinesis. mdpi.comnih.gov | wikipedia.orgmdpi.comnih.govbiorxiv.org |

| Cardiac Muscle Myosin | Inhibited | Inhibition constants in micromolar range. nih.gov Stabilizes super-relaxed state. wikipedia.orgresearchgate.netmolbiolcell.org | wikipedia.orgnih.govnih.gov |

| Skeletal Muscle Myosin | Inhibited | Stabilizes super-relaxed state. wikipedia.orgresearchgate.netmolbiolcell.org | wikipedia.orgnih.govresearchgate.netmolbiolcell.org |

| Smooth Muscle Myosin | Inhibited (species-specific activity) | Less potently inhibited than NMIIA in some cases. biorxiv.orgplos.org | biorxiv.orgwikipedia.orgnih.govplos.org |

| Myosin I | No Inhibition | Selective targeting of Myosin II. wikipedia.orgnih.gov | wikipedia.orgnih.gov |

| Myosin V | No Inhibition | Selective targeting of Myosin II. wikipedia.orgnih.gov | wikipedia.orgnih.gov |

| Myosin X | No Inhibition | Selective targeting of Myosin II. wikipedia.orgnih.gov | wikipedia.orgnih.gov |

Here is a table summarizing the effect of nucleotide state on Blebbistatin pocket opening probability based on computational studies:

| Nucleotide State | Probability of Blebbistatin Pocket Opening | Source Indices |

| ADP*Pi | 0.31 | biorxiv.org |

| ATP | 0.08 | biorxiv.org |

Here is a table summarizing the effect of a genetic mutation on Blebbistatin sensitivity:

| Myosin Type | Mutation | Blebbistatin Sensitivity | IC50 (if available) | Source Indices |

| Drosophila NMII | Wild Type | Insensitive | >200 µM | nih.gov |

| Drosophila NMII | M466I | Sensitized | 36.3 ± 4.1 µM | nih.gov |

Cellular and Subcellular Research Applications of Deoxy Blebbistatin

Modulation of Actomyosin (B1167339) Contractility and Force Generation

Actomyosin contractility, driven by the interaction of actin filaments and myosin II motors, is fundamental to numerous cellular activities, including cell division, migration, and maintaining cell shape. Compounds like Deoxy Blebbistatin that interfere with this process are crucial for dissecting its mechanisms.

Inhibition of myosin II ATPase activity by compounds like Blebbistatin leads to a decrease in force production, directly impacting actomyosin-dependent motility and cellular tension. Studies have shown that Blebbistatin and its derivatives selectively inhibit the actin-activated ATPase of myosin II, accumulating myosin cross-bridges in a pre-power-stroke state. biorxiv.orgbiorxiv.orgbiorxiv.org This inhibition reduces the force produced by myofibrils and isolated myosin filaments and decreases the maximum velocity of shortening. biorxiv.orgbiorxiv.orgbiorxiv.org

The effect on cell motility is also well-documented. For instance, Blebbistatin has been shown to decrease the average velocity of cell movement and induce morphological changes such as the separation of the lamellipodia from the cell body and eventual cell fragmentation in fish epidermal keratocytes. researchgate.net Similarly, inhibition of myosin II with Blebbistatin decreased the fraction of cells initiating motility in keratocytes. nih.gov

Cellular tension, a key outcome of actomyosin contractility, is also significantly affected. Blebbistatin treatment has been shown to reduce cortical tension in cells. nih.govnih.gov This reduction in tension is a direct consequence of the inhibited force generation by myosin II motors pulling on actin filaments. nih.govresearchgate.net

The impact of Blebbistatin on cell motility and tension can be concentration-dependent. For example, increasing concentrations of Blebbistatin decreased actin sliding velocity in a dose-dependent manner in in vitro motility assays. biorxiv.org

Here is a summary of observed effects on motility and tension:

| Effect | Observation | Reference(s) |

| Decreased force production | Reduced force by myofibrils and isolated myosin filaments. | biorxiv.orgbiorxiv.orgbiorxiv.org |

| Decreased maximum shortening velocity | Reduced maximum velocity of myofibrils and myosin-induced actin sliding. | biorxiv.orgbiorxiv.orgbiorxiv.org |

| Reduced cell motility | Decreased average cell velocity, disrupted directed migration. | researchgate.netnih.govtocris.com |

| Altered cellular tension | Reduced cortical tension, decreased intracellular tension. | nih.govnih.govresearchgate.netpreprints.org |

| Induction of morphological changes | Cell fragmentation, separation of lamellipodia, elongated bipolar morphology. | researchgate.netelte.hu |

Beyond simply inhibiting ATPase activity, compounds like Blebbistatin are known to stabilize a specific low-energy state of myosin known as the super-relaxed state (SRX). researchgate.netcenmed.comoup.comnih.govbiorxiv.orgwikipedia.org In the SRX state, myosin ATPase activity is significantly inhibited, and the myosin heads are thought to be sequestered on the thick filament backbone, making them unavailable for interaction with actin. researchgate.netoup.comnih.govpnas.orgnih.gov

Blebbistatin stabilizes the SRX in both fast and slow skeletal muscle. researchgate.net This stabilization occurs even under conditions that would normally destabilize the SRX, such as rigor ADP. researchgate.net The ability of Blebbistatin to promote the SRX state is a key aspect of its mechanism of action and its utility in studying myosin regulation.

The super-relaxed state of myosin is structurally associated with the interacting-heads motif (IHM). researchgate.netnih.govnih.govmdpi.combiorxiv.orgnih.govbiologists.com In the IHM, the two heads of the myosin dimer fold back onto each other and interact with the thick filament backbone. nih.govnih.govmdpi.com This folded conformation is thought to be responsible for the inhibited ATPase activity characteristic of the SRX. nih.govnih.gov

Blebbistatin has been shown in structural studies to stabilize the binding of myosin heads to the thick filament, providing further support for the proposal that myosin heads in the SRX are also in the interacting-heads motif. researchgate.net By stabilizing the SRX and thus favoring the IHM conformation, Blebbistatin-like compounds are valuable tools for analyzing the structural and functional aspects of the IHM in myofilaments. The IHM is considered a critical conformational state of myosin that regulates muscle contractility and energy expenditure. biorxiv.orgnih.gov

Induction and Stabilization of the Myosin Super-Relaxed State (SRX)

Regulation of Cytoskeletal Architecture and Cellular Biomechanics

The cytoskeleton, a dynamic network of protein filaments, provides structural support to the cell and is involved in processes like cell shape changes, migration, and intracellular transport. Actomyosin activity significantly influences cytoskeletal organization and the mechanical properties of the cell.

Inhibition of myosin II with compounds like Blebbistatin affects the organization and dynamics of actin filaments. Studies have shown that Blebbistatin treatment can lead to the disassembly of stress fibers, which are prominent bundles of actin filaments cross-linked by myosin II. preprints.orgnih.govplos.org This disassembly is consistent with the role of myosin II in generating the tension required to maintain these structures.

Beyond stress fibers, Blebbistatin can also influence actin organization in other cellular regions. For example, in fish epidermal keratocytes, Blebbistatin induced disorganization of actin-myosin II bundles at the lamellipodium-cell body boundary. researchgate.net In bovine aortic endothelial cells, Blebbistatin treatment altered F-actin organization, leading to the presence of bright amorphous patches near the cell edge corresponding to ruffles. researchgate.net

Furthermore, Blebbistatin has been shown to enhance actin disassembly in lamellipodia and lamella, indicating that actomyosin contraction stabilizes cellular F-actin. nih.gov This suggests a dynamic interplay where myosin II activity not only organizes actin but also influences its turnover.

Observed effects on actin filament organization include:

| Effect | Observation | Reference(s) |

| Disassembly of stress fibers | Reduced or eliminated stress fibers. | preprints.orgnih.govplos.org |

| Altered actin bundle organization | Disorganization of bundles at cell boundaries. | researchgate.net |

| Formation of amorphous actin patches | Presence of bright amorphous patches near the cell edge. | researchgate.net |

| Enhanced actin disassembly | Increased actin turnover in lamellipodia and lamella. | nih.gov |

| Accumulation of actin at cell periphery | F-actin tends to accumulate around the cell periphery in some cell types. | nih.govpreprints.org |

The cortical cytoskeleton, located just beneath the plasma membrane, is a key determinant of cell shape and mechanical properties. Actomyosin activity within the cortex generates tension that contributes to cellular stiffness. Inhibition of myosin II with Blebbistatin impacts this cortical network and alters cellular stiffness.

Perturbation of cell contractility with Blebbistatin has been shown to dramatically decrease the elastic modulus of cells in many cases, indicating a reduction in stiffness. researchgate.netresearchgate.netnih.gov This is consistent with the role of myosin II in generating intracellular tension that contributes to cell rigidity. researchgate.net For example, in breast cancer cells, Blebbistatin treatment led to a decrease in stiffness modulus and an increase in fluidity. nih.gov

However, the effect on stiffness can be context-dependent. In some studies, the impact on elastic modulus was less accentuated or varied depending on the cell line or specific conditions. nih.govresearchgate.net Interestingly, one study observed that the addition of Blebbistatin to arrested mitotic HeLa cells led to a further increase in cell stiffness, suggesting that in suspended, non-attached cells, myosin inhibition might lead to a stiffer actin cortex. nih.gov This highlights the complex interplay between myosin activity, actin organization, and cellular mechanics, which can vary based on cell type, adhesion, and physiological state.

The remodeling of the cortical cytoskeleton by Blebbistatin can also involve changes in the organization of actin within the cortex. For instance, Blebbistatin treatment can lead to the formation of a more filamentous, microvillus actin cytoskeleton in some suspended cells, potentially contributing to a stiffer cortex. nih.gov

Here are some findings related to cortical cytoskeleton and stiffness:

| Effect on Stiffness | Observation | Reference(s) |

| Decreased elastic modulus | Significant reduction in elastic modulus observed in various cell types. | researchgate.netresearchgate.netnih.gov |

| Increased fluidity | Accompanied by an increase in cellular fluidity. | nih.gov |

| Context-dependent effects | Effects can be less pronounced or vary depending on cell type and conditions. | nih.govresearchgate.net |

| Increased stiffness | Observed in arrested mitotic cells in suspension, possibly due to altered actin cytoskeleton organization. | nih.gov |

Influence on Cell Adhesion Structures (e.g., Focal Adhesions)

Cell adhesion structures, such as focal adhesions, are critical for cells to attach to the extracellular matrix and sense their environment. These structures are dynamic and their assembly and disassembly are influenced by intracellular contractile forces generated by the actomyosin cytoskeleton scispace.compreprints.org. Research indicates that inhibiting myosin II activity with compounds like blebbistatin can impact focal adhesion dynamics. Studies have shown that treatment with blebbistatin can lead to the disappearance of mature elongated focal adhesions, while dot-like focal complexes, often found at the cell periphery, may remain abundant, although their abundance and brightness can decrease at higher inhibitor concentrations researchgate.net. The effect on focal adhesions appears to be related to the reduction of actomyosin contractile force generation nih.gov. For instance, in fibroblast cells, blebbistatin treatment specifically affected mutant cells cultured on a particular substrate by reducing the number and size of focal adhesions, suggesting a myosin II-regulated adhesion process researchgate.net.

Mechanotransduction Pathway Interrogation

Mechanotransduction is the process by which cells sense and respond to mechanical stimuli from their environment. Myosin II-generated forces play a significant role in this process by exerting tension on the cytoskeleton and focal adhesions, thereby influencing downstream signaling pathways abcam.comscispace.comnih.gov. Inhibiting myosin II with this compound allows researchers to probe the contribution of cellular contractility to mechanotransduction. By reducing intracellular tension, the effects on various cellular responses dependent on mechanical cues can be studied. For example, studies using blebbistatin have investigated how inhibiting myosin II activity affects the mechanical properties of cells, such as stiffness and fluidity, which are key aspects of their mechanical phenotype and their interaction with the microenvironment nih.govaps.org. Disrupting myosin-driven contraction with blebbistatin has been shown to lead to changes in cellular structures and potentially influence downstream signaling involved in processes like development nih.gov.

Investigation of Key Cell Biological Processes

This compound is widely used to study fundamental cell biological processes that rely on myosin II activity.

Impairment of Cytokinesis and Cellular Division

Cytokinesis, the physical division of a cell into two daughter cells, is a process heavily reliant on the contractile activity of a ring composed of actin filaments and myosin II nih.govresearchgate.net. Blebbistatin is a known inhibitor of cytokinesis abcam.comtocris.com. It inhibits the contraction of the cleavage furrow without disrupting mitosis or contractile ring assembly itself nih.govtocris.com. Studies in various cell types, such as COS-7 and HeLa cells, have demonstrated that blebbistatin treatment prevents the completion of cleavage furrow formation, leading to failed cell division and the formation of binucleated cells researchgate.netnih.gov. The degree of inhibition can be dose-dependent, with higher concentrations preventing furrow initiation altogether nih.gov. This highlights the essential role of myosin II activity in the contractile forces required for successful cytokinesis.

Role in Regulating Directed Cell Migration and Invasion

Cell migration and invasion are complex processes involving coordinated changes in cell shape, adhesion, and force generation, all of which are influenced by the actomyosin cytoskeleton nottingham.ac.ukresearchgate.net. Myosin II activity is crucial for generating the contractile forces needed for cell movement, particularly in processes like lamellipodia and focal adhesion dynamics preprints.orgresearchgate.net. Blebbistatin has been shown to disrupt directed cell migration abcam.comtocris.com. It can inhibit the chemotaxis of cells and impair wound healing in a dose-dependent manner by disrupting the myosin II-actin interaction axionbiosystems.comnih.gov. While blebbistatin inhibits the transition of myosin II into force-producing states, it does not interfere with the binding of myosin to actin or ATP-induced actomyosin dissociation nih.gov. The inhibition of cell migration by blebbistatin underscores the importance of myosin II-generated contractility in enabling cells to move and invade tissues nih.govresearchgate.net.

Impact on Mitotic Spindle Assembly

The mitotic spindle, composed primarily of microtubules, is responsible for segregating chromosomes during mitosis researchgate.net. While myosin II is primarily known for its role in cytokinesis, there is some evidence suggesting potential links to mitotic spindle assembly or function, possibly through interactions with the cytoskeleton that influence spindle positioning or dynamics biorxiv.org. Although the direct impact of this compound solely on mitotic spindle assembly is less extensively documented compared to its effects on cytokinesis and migration, its influence on the broader cytoskeletal network regulated by myosin II could indirectly affect spindle organization or function. Research exploring the interplay between the actin cytoskeleton and microtubule-based structures during mitosis may shed further light on this area.

Effects on Intracellular Organelle Dynamics and Metabolic Functions

The dynamic behavior and positioning of intracellular organelles are influenced by the cytoskeleton and associated motor proteins. Myosin II-dependent contractility can contribute to the forces that shape and move organelles within the cell nih.gov. Studies using blebbistatin have investigated its effects on intracellular organelle dynamics. For example, inhibiting intracellular mechanical work by myosin II through blebbistatin treatment has been shown to increase cellular dis-homogeneity of certain intracellular features, such as calcium-rich structures, and reduce their dynamics nih.gov. This suggests that myosin II activity contributes to maintaining the spatial organization and movement of some organelles.

Regarding metabolic functions, while this compound's primary mechanism is the inhibition of myosin II ATPase activity, which is linked to energy consumption, direct and specific impacts solely on broader metabolic pathways beyond those immediately coupled to actomyosin activity are less characterized in the provided search results. However, cellular mechanics and metabolic state are interconnected, and perturbing cytoskeletal tension can have downstream effects on cellular signaling that might indirectly influence metabolic processes nih.gov. For instance, changes in mitochondrial dynamics, which can be influenced by the cytoskeleton, have been linked to metabolic redox homeostasis nih.gov. Further research is needed to fully elucidate any direct or indirect effects of this compound on various intracellular organelle dynamics and metabolic functions.

Alterations in Dynein-Driven Intracellular Transport

Intracellular transport is a fundamental process mediated by molecular motors like dynein and kinesin, which primarily move along microtubule tracks, and myosin, which moves along actin filaments. While dynein directly interacts with microtubules, the broader cellular environment, including the dynamic actin-myosin network, can indirectly influence microtubule-based transport. Studies using myosin II inhibitors like Blebbistatin have provided insights into these indirect influences.

Research indicates that inhibiting intracellular mechanical work by myosin II through treatment with compounds like Blebbistatin can affect the dynamics of intracellular components. For instance, in C. elegans embryos, the presence of Blebbistatin resulted in a reduction in the speed of early endosome transport, which is a process driven by dynein guidetopharmacology.org. This suggests that the active fluctuations and mechanical forces generated by the actomyosin network can play a role in facilitating dynein-driven transport guidetopharmacology.orgwikipedia.org. The observed reduction in transport speed upon myosin II inhibition implies a potential coupling or interaction between the actin-myosin cytoskeleton and the microtubule-based transport machinery, where myosin II activity contributes to efficient movement along microtubules guidetopharmacology.org.

The effect on dynein-driven transport is considered indirect because dynein motors primarily interact with microtubules, not directly with myosin II or the actin cortex wikipedia.orgfishersci.bedsmz.de. However, alterations in the mechanical properties and organization of the cytoplasm due to myosin II inhibition can impact the movement and navigation of dynein- Vesicles guidetopharmacology.orgwikipedia.org.

Regulation of Organelle Morphological Integrity and Spatial Distribution

Myosin II plays a crucial role in maintaining cell shape, cortical tension, and the organization of the actin cytoskeleton, which in turn can influence the morphology and spatial distribution of intracellular organelles. Inhibition of myosin II activity has been shown to lead to changes in the arrangement and appearance of organelles within the cell.

Studies using Blebbistatin have demonstrated that inhibiting myosin II can increase intracellular heterogeneity of features that correspond to organelles such as mitochondria and the endoplasmic reticulum (ER) wikipedia.orgwikipedia.org. This suggests that the normal activity of myosin II contributes to maintaining a more homogeneous distribution and potentially the structural integrity of these organelles wikipedia.orgwikipedia.org.

Furthermore, myosin II inhibition by Blebbistatin has been observed to compromise the peripheral distribution of vimentin (B1176767), an intermediate filament protein that interacts with the actin cortex and is implicated in the positioning of various organelles fishersci.ca. This finding highlights a potential mechanism by which myosin II activity, through its influence on the actin cytoskeleton and associated proteins like vimentin, contributes to the proper spatial organization of organelles within the cell fishersci.ca. While the morphological changes in organelles can occur, studies using other methods to induce such changes have indicated that organelles like mitochondria can maintain their membrane integrity despite alterations in shape wikipedia.org. The assessment of organelle morphology and spatial distribution is often performed using various imaging techniques that allow for the visualization of subcellular structures citeab.com.

Influence on Mitochondrial Respiration and Bioenergetics in Permeabilized Fiber Systems

Permeabilized muscle fiber systems are a valuable tool for studying mitochondrial respiration and bioenergetics in a context that retains the native intracellular environment and mitochondrial arrangement. However, muscle fiber contraction in these preparations can pose challenges by limiting oxygen diffusion to the mitochondria located in the core of the fiber bundles, thereby affecting the accuracy of respiration measurements.

Myosin II inhibitors, including Blebbistatin, are commonly employed in permeabilized muscle fiber experiments to prevent or significantly reduce muscle contraction nih.govnih.govwikipedia.orgfishersci.sewikipedia.orgfishersci.ca. By inhibiting the contractile activity of myosin II, these compounds help to mitigate diffusion limitations, allowing for more accurate assessments of mitochondrial respiratory capacity and the kinetics of key substrates like ADP nih.govnih.govwikipedia.org.

The use of Blebbistatin in permeabilized fibers has enabled researchers to study ADP kinetics under more physiologically relevant normoxic oxygen levels, whereas without contraction inhibition, hyperoxic conditions might be required to overcome oxygen diffusion limitations nih.govnih.govwikipedia.org. Studies have investigated the effects of Blebbistatin on respiration supported by different substrates, such as glutamate/malate and succinate, and in fibers obtained using different biopsy techniques fishersci.se. For example, in permeabilized fibers from human skeletal muscle microbiopsies, which can exhibit lower respiration rates compared to larger biopsy samples, the addition of Blebbistatin was shown to increase glutamate/malate-supported respiration, reducing the observed impairment fishersci.se.

However, the extent to which Blebbistatin completely alleviates oxygen dependency in permeabilized skeletal muscle fibers can vary, and some studies have reported that oxygen limitation may still occur under certain conditions even in the presence of the inhibitor nih.govwikipedia.org. The ability of Blebbistatin to stabilize the super-relaxed state of myosin is considered relevant to its effectiveness in preventing contraction and facilitating respiration measurements in these preparations fishersci.ca.

Here is a summary of research findings related to the applications of myosin II inhibition:

| Application Area | Observed Effect of Myosin II Inhibition (primarily Blebbistatin) | Relevant Findings | Source(s) |

| Dynein-Driven Intracellular Transport | Can reduce transport speed (indirectly) | Reduced speed of early endosome transport in C. elegans embryos guidetopharmacology.org. Increases intracellular heterogeneity wikipedia.org. | guidetopharmacology.orgwikipedia.org |

| Organelle Morphological Integrity and Spatial Distribution | Increases intracellular heterogeneity of organelle-like features; compromises vimentin distribution | Increased heterogeneity of Ca++-rich features, TMRM, and BF images wikipedia.orgwikipedia.org. Compromised peripheral distribution of vimentin fishersci.ca. | wikipedia.orgwikipedia.orgfishersci.ca |

| Mitochondrial Respiration in Permeabilized Fiber Systems | Prevents fiber contraction; can influence respiration rates depending on substrate and method | Allows study of ADP kinetics at normoxia nih.govnih.govwikipedia.org. Increased glutamate/malate-supported respiration in microbiopsies fishersci.se. Stabilizes myosin super-relaxed state fishersci.ca. | nih.govnih.govfishersci.sewikipedia.orgfishersci.ca |

Experimental Paradigms and Advanced Methodologies Employing Deoxy Blebbistatin

Biochemical and Biophysical Characterization In Vitro

In vitro studies utilize purified proteins and controlled environments to dissect the molecular mechanisms of myosin activity and its inhibition by compounds like Deoxy Blebbistatin.

Quantitative Myosin ATPase Activity Assays

Quantitative myosin ATPase activity assays are fundamental for understanding the enzymatic rate at which myosin hydrolyzes ATP, the energy source for muscle contraction and cell motility. These assays measure the rate of ATP turnover by myosin in the presence or absence of actin and inhibitors like blebbistatin or its derivatives. Blebbistatin is known to inhibit myosin ATPase activity by binding to a site near the nucleotide binding pocket, stabilizing a state with ADP and phosphate (B84403) bound and slowing down phosphate release researchgate.netncats.iomedchemexpress.com. Studies using blebbistatin have shown a concentration-dependent decrease in actin-activated ATP turnover nih.gov. For instance, at 90 µM F-actin, blebbistatin reduced ATPase activity by more than two-fold nih.gov. The potency of blebbistatin can vary among different myosin-2 isoforms nih.gov. Some studies have investigated the effects of blebbistatin on specific myosin isoforms, such as Drosophila nonmuscle myosin-2, which showed insensitivity to blebbistatin up to 200 µM, while a specific mutation (M466I) in this myosin sensitized it to blebbistatin with a half-maximal inhibitory concentration (IC50) of 36.3 ± 4.1 µM nih.gov.

In Vitro Motility Assays for Actin-Myosin Interactions

In vitro motility assays are used to directly visualize and quantify the movement of actin filaments propelled by myosin motors immobilized on a surface umass.edufrontiersin.org. These assays are crucial for assessing the ability of myosin to generate force and movement and how this is affected by inhibitors. Blebbistatin has been shown to reduce the sliding velocity of actin filaments in a concentration-dependent manner in in vitro motility assays biorxiv.orgnih.gov. The half-maximal inhibitory concentration (IC50) for blebbistatin in reducing motility velocity typically ranges between 0.5 and 5 µM biorxiv.orgnih.gov. Studies have indicated that blebbistatin does not significantly affect the motile fraction of filaments, suggesting it inhibits the velocity of movement rather than preventing myosin from interacting with actin altogether biorxiv.org. This aligns with the understanding that blebbistatin traps myosin in a weakly actin-bound state ncats.iomedchemexpress.compnas.org.

Transient Kinetic Studies of Nucleotide Exchange

Transient kinetic studies, often employing stopped-flow fluorescence spectroscopy, are used to examine the rapid steps of the myosin ATPase cycle, including nucleotide binding and release. Fluorescently labeled nucleotides, such as 2'-(N-methylanthraniloyl)-ATP (mantATP) or 2'-(N-methylanthraniloyl)-2'-deoxy-ADP (dmADP), are commonly used to monitor these transitions embopress.orgpnas.orgnih.gov. These studies provide insights into the rates of ATP binding, hydrolysis, phosphate release, and ADP release, and how inhibitors affect these individual steps. Blebbistatin is understood to primarily slow down phosphate release from the myosin-ADP-Pi complex, thereby accumulating myosin heads in a pre-power-stroke state with low actin affinity ncats.iomedchemexpress.combiorxiv.orgpnas.orgbiorxiv.orgbiorxiv.org. Transient kinetic experiments have shown that blebbistatin inhibits phosphate release, becoming the rate-limiting step in the myosin cycle when blebbistatin is bound nih.gov. Studies using fluorescent ADP analogs like dmADP have also been employed to investigate nucleotide release kinetics from myosin in the presence of actin pnas.org.

Spectroscopic Techniques (e.g., FRET, Spin Labeling) for Myofilament Structure

Spectroscopic techniques, such as Förster Resonance Energy Transfer (FRET) and electron paramagnetic resonance (EPR) with spin labeling, are valuable tools for probing the structural dynamics and conformational changes within myosin and actin filaments (myofilaments) physiology.orgresearchgate.netnih.gov. FRET measures the energy transfer between two fluorophores, providing information about their proximity and changes in distance, which can report on protein conformational changes physiology.orgresearchgate.netkcl.ac.uk. Spin labeling involves attaching a paramagnetic probe to specific sites within a protein and using EPR spectroscopy to study the local environment and dynamics of the labeled site nih.govscience.gov. These techniques can be used to investigate how compounds like blebbistatin influence the structural states of myosin, such as stabilizing the super-relaxed state where myosin heads are ordered and interact with each other rather than actin researchgate.net. While the provided search results discuss the use of these techniques in studying myosin and the effects of blebbistatin in general, specific detailed findings directly linking this compound to these techniques for myofilament structure characterization were not prominently featured. However, given the structural similarity to blebbistatin, it is plausible that this compound could be applied in similar spectroscopic studies to investigate its impact on myosin conformation and myofilament structure.

Cellular Imaging and Functional Assays

Cellular studies allow researchers to examine the effects of this compound on myosin function within the complex environment of living or permeabilized cells.

Advanced Fluorescence Microscopy for Cytoskeletal Dynamics

Advanced fluorescence microscopy techniques, including confocal microscopy and live-cell imaging, are extensively used to visualize the organization and dynamics of the cytoskeleton, particularly actin filaments and myosin motors, in living or fixed cells semanticscholar.orgscispace.comibidi.comthermofisher.com. These methods enable researchers to observe processes such as cell migration, cytokinesis, and changes in cell morphology, which are heavily dependent on myosin II activity ncats.iopnas.orgmedchemexpress.comnih.gov. This compound, potentially with improved photostability compared to blebbistatin, would be a valuable tool in such imaging studies, minimizing phototoxicity and photobleaching which can interfere with live-cell observations ibidi.comnih.gov. Studies using blebbistatin have shown its effects on cellular processes like inhibiting bleb formation, directed cell migration, and cytokinesis ncats.iopnas.org. Fluorescence microscopy has been used to confirm the effects of blebbistatin on cell morphology and the organization of stress fibers and focal adhesions medchemexpress.comscispace.com. The use of blebbistatin in conjunction with fluorescence imaging allows for the examination of cytoskeletal rearrangement and other dynamic cellular processes thermofisher.comnih.gov.

Atomic Force Microscopy (AFM) for Single-Cell Mechanical Properties

Atomic Force Microscopy (AFM) is a powerful technique used to measure the mechanical properties of individual cells, such as elasticity and stiffness. This compound can be employed in conjunction with AFM to probe the contribution of myosin II-dependent contractility to these mechanical characteristics. Studies using AFM have shown that inhibiting myosin II activity with blebbistatin can lead to a significant reduction in the apparent Young's modulus of cells, indicating a decrease in stiffness frontiersin.orgnih.gov. This highlights the role of myosin II in maintaining cellular tension and mechanical integrity. AFM measurements involve indenting the cell surface with a sharp tip attached to a flexible cantilever and recording the force-indentation curves nih.govbeilstein-journals.org. Analysis of these curves allows for the determination of mechanical parameters.

Micro-Patterning and Traction Force Microscopy for Cell-Substrate Interactions

Micro-patterning techniques are used to control cell shape and adhesion sites on a substrate, while Traction Force Microscopy (TFM) measures the forces exerted by cells on their underlying substrate. By combining these methods with this compound, researchers can investigate how myosin II activity influences cell-substrate interactions and the generation of traction forces. Inhibiting myosin II with blebbistatin has been shown to reduce cell traction forces, demonstrating the critical role of myosin II in mediating these mechanical interactions researchgate.netresearchgate.net. Micropatterning allows for the study of cells in defined geometries, providing insights into how cell shape influences force generation and how myosin inhibition alters these patterns nih.govbiorxiv.org.

Live-Cell Imaging of Cellular Processes (e.g., Blebbing, Cytokinesis)

Live-cell imaging techniques, such as confocal microscopy, are essential for visualizing dynamic cellular processes in real-time. This compound is used in live-cell imaging studies to perturb myosin II function and observe the resulting effects on processes like cell blebbing and cytokinesis. Blebbistatin is known to rapidly and reversibly block cell blebbing and disrupt cytokinesis in vertebrate cells tocris.comwikipedia.org. Studies have shown that inhibiting myosin II activity with blebbistatin prevents the completion of cleavage furrow formation during cytokinesis mk-lab.org. Live imaging allows researchers to track the spatial and temporal localization of proteins like myosin II during these events and understand how their inhibition by compounds like blebbistatin affects the process nih.gov.

Ex Vivo Tissue Models and Organ-Level Preparations

This compound is also applied in ex vivo tissue models and organ-level preparations to study the role of myosin II in more complex biological systems, such as muscle contractility and cellular behavior within a tissue context.

Permeabilized Muscle Fiber Systems for Contractility and Respiration Studies

Permeabilized muscle fiber systems are ex vivo preparations that allow direct access to the myofilaments and mitochondria, making them suitable for studying contractility and mitochondrial respiration. Blebbistatin is commonly employed in these systems to inhibit muscle fiber contraction, which can interfere with measurements of mitochondrial respiration bioblast.atoroboros.atnih.gov. By preventing contraction, blebbistatin facilitates the study of ADP kinetics and oxygen dependence in permeabilized muscle fibers bioblast.atoroboros.at. Research has shown that the presence of blebbistatin in the respiration medium can prevent fiber contraction and reduce oxygen sensitivity, allowing for studies at normoxic oxygen levels bioblast.atoroboros.at. However, some studies have noted that blebbistatin may not always prevent oxygen dependence bioblast.atoroboros.at. The use of blebbistatin in permeabilized muscle fibers helps to isolate mitochondrial function from contractile activity, providing clearer insights into respiratory processes nih.govfrontiersin.orgnih.gov.

Data from studies on permeabilized muscle fibers highlight the effect of blebbistatin on ADP-stimulated respiration, particularly in different muscle types and under varying conditions.

| Muscle Type (Rat) | Condition (Temperature, Oxygen) | Inhibitor | Apparent Km for ADP (µM) | Citation |

| Red PmFB | 30°C, Air-saturated | -BLEB | ~125 | nih.gov |

| Red PmFB | 30°C, Air-saturated | +BLEB | >~250 | nih.gov |

| White PmFB | 30°C, Air-saturated | -BLEB | ~40 | nih.gov |

| White PmFB | 30°C, Air-saturated | +BLEB | ~80 | nih.gov |

| Red PmFB | 30°C, Hyperoxic | -BLEB | Increased | nih.gov |

| Red PmFB | 30°C, Hyperoxic | +BLEB | Increased | nih.gov |

This table illustrates that blebbistatin treatment generally leads to higher apparent Km values for ADP, suggesting that inhibiting contraction alters the sensitivity of respiration to ADP.

Studies in Cultured Primary Cells (e.g., Corneal Endothelial Cells, Cardiomyocytes, Hepatic Stellate Cells)

This compound is also used in studies involving cultured primary cells to investigate the role of myosin II in specific cell types and their functions. This includes studies on corneal endothelial cells, cardiomyocytes, and hepatic stellate cells. In hepatic stellate cells, blebbistatin has been shown to affect cell morphology, reduce stress fibers and focal adhesions, impair collagen gel contraction, and promote cell migration by inhibiting myosin II ATPase activity nih.govnih.gov. In cardiomyocytes, blebbistatin has been useful in improving cell survival time in culture for optical mapping studies wikipedia.org. While the search results did not specifically detail studies using this compound on corneal endothelial cells or cardiomyocytes in the same depth as hepatic stellate cells or muscle fibers, the general application of blebbistatin and its derivatives in studying myosin II function in various cell types suggests potential uses in these areas as well frontiersin.org.

Computational and Simulation Approaches

Computational and simulation approaches complement experimental studies by providing molecular-level insights into the interaction of this compound with myosin II and the resulting effects on protein conformation and function. Molecular dynamics simulations and structural analysis have been used to study the binding of blebbistatin to myosin and its impact on the myosin power stroke nih.gov. These simulations can help to elucidate the structural basis for myosin inhibition by blebbistatin and predict how it affects the kinetics of processes like ADP release from the myosin active site nih.gov. Computational modeling can also predict the consequences of myosin inhibition on cellular force production and contractility, correlating molecular interactions with macroscopic cellular behavior researchgate.net. Studies have utilized computational methods to analyze AFM force curves and derive parameters related to cell mechanics, which can then be interpreted in the context of myosin inhibition by compounds like blebbistatin nih.gov.

Molecular Dynamics Simulations of Myosin-Inhibitor Interaction

Molecular dynamics (MD) simulations have been extensively used to investigate the interaction of myosin with inhibitors like Blebbistatin. These simulations provide insights into the molecular mechanisms underlying the inhibitory effects and the conformational changes in myosin upon inhibitor binding.

Studies employing classical molecular dynamics (cMD) simulations have supported the stabilizing effect of Blebbistatin on specific myosin conformations. For instance, simulations starting from a Blebbistatin-bound myosin-II·ADP crystal structure did not show significant large conformational changes in the myosin motor domain over simulation trajectories of several microseconds, with mean RMSD values of the protein backbone remaining around 3 Å wikipedia.org. This suggests that Blebbistatin can stabilize a unique conformation of myosin-II wikipedia.org.

Blebbistatin is known to bind to an allosteric pocket in myosin, located between the nucleotide binding pocket and the actin binding cleft ontosight.aiuni.lu. MD simulations have shown that this binding pocket, which is often closed in Blebbistatin-free experimental structures, can open in simulations of Blebbistatin-sensitive myosin isoforms wikipedia.org. The probability of this pocket opening has been hypothesized to be a determinant of the potency of compounds like Blebbistatin wikipedia.org. Markov state models (MSMs) built from extensive MD simulations (over 2 milliseconds aggregate) revealed that the Blebbistatin binding pocket readily opens in simulations of sensitive isoforms wikipedia.org. Comparing conformational ensembles from these simulations indicated that the probability of pocket opening correlates with sensitivity to Blebbistatin inhibition wikipedia.org.

Furthermore, MD simulations have been used to study the allosteric coupling between the nucleotide state in the active site of myosin and the opening of the Blebbistatin binding pocket wikipedia.org. Simulations showed that pocket opening is more likely when myosin is bound to ADP and inorganic phosphate (ADP*Pi) compared to ATP, consistent with experimental observations that Blebbistatin binds with higher affinity to the ADP-Pi state, trapping myosin in this pre-power stroke state uni.luwikipedia.orgnih.gov.

While direct information on "this compound" in MD simulations is not available in the search results, studies on 2-deoxy-ATP (dATP) have also utilized MD simulations to understand its interaction with myosin. For example, molecular dynamics simulations have been used to study how dATP modifies the structure and dynamics of myosin in a sequestered state cenmed.com. Simulations with the interacting heads motif (IHM) containing dADP.Pi triggered structural changes that modify the protein-protein interface stabilizing the sequestered state and induced allosteric changes in remote regions of the protein complex cenmed.com. Brownian dynamics simulations and computational structural analysis also suggested that deoxy-hydrolysis products (dADP and Pi) bound to prepowerstroke myosin induce an allosteric restructuring of the actin-binding surface, increasing electrostatic interactions and enhancing the cross-bridge attachment rate nih.gov.

Biophysical Models of Muscle Contraction and Cellular Mechanics

Biophysical models are crucial for understanding how molecular interactions, such as those involving myosin inhibitors, translate into macroscopic muscle contraction and cellular mechanical properties. Blebbistatin has been widely used as a tool in these models and experimental studies informing them due to its ability to inhibit myosin-II activity.

Blebbistatin inhibits myosin-II ATPase activity, leading to the accumulation of myosin cross-bridges in a pre-power-stroke state with low affinity for actin uni.lunih.gov. This effect has been utilized in biophysical models to simulate decreased cross-bridge affinity and study its impact on muscle contractility. For instance, models have simulated the effects of Blebbistatin by decreasing the myosin head affinity (e.g., a 3-fold higher dissociation constant, KDM), which reproduced experimental data showing a decrease in calcium sensitivity and a mild decrease in cooperativity in force-calcium relationships.

Beyond muscle contraction, Blebbistatin has been used in studies investigating cellular mechanics driven by myosin-II, such as cell blebbing and cytokinesis uni.lu. Biophysical investigations of cellular blebbing, for example, have shown that localized contractions of the actin cortex powered by myosin II drive membrane detachment and bleb formation. Inhibiting myosin contractility with Blebbistatin decreased bleb frequency and could lead to the cessation of blebbing at sufficient concentrations. This is consistent with Blebbistatin trapping myosin-II in a low-affinity state for actin, effectively reducing the number of working myosin motors and thus the driving pressure for bleb nucleation.

In the context of cytokinesis, Blebbistatin inhibition has indicated the importance of myosin strongly binding to actin and exerting tension uni.lu. Blebbistatin prevents non-muscle myosin II (NM II) entry into a strong actin-bound state by inhibiting phosphate release uni.lu. Studies using Blebbistatin in cells undergoing cytokinesis have shown that it can stop contractile ring constriction, suggesting that the tension generated by NM II's interaction with actin is critical for cell division uni.lu.

While Blebbistatin acts as a myosin inhibitor, 2-deoxy-ATP (dATP) has been studied as a myosin activator cenmed.comnih.gov. Biophysical models and experimental data with dATP have shown an increase in cross-bridge affinity, leading to higher calcium sensitivity and a small increase in cooperativity in muscle contraction models. This highlights how compounds structurally related to nucleotides but with modifications (like the deoxy- modification in dATP) can have distinct effects on myosin function and, consequently, on muscle and cellular mechanics, providing valuable insights for biophysical modeling.

Comparative Research and Future Directions for Deoxy Blebbistatin in Chemical Biology

Comparative Analysis with Original Blebbistatin and Other Derivatives

The development of blebbistatin derivatives, including deoxy blebbistatin, is driven by the need for improved pharmacological properties and enhanced specificity for different myosin isoforms. Comparative studies are crucial for understanding the advantages these analogs offer over the original blebbistatin.

Assessment of Improved Pharmacological Properties (e.g., Photostability)

A significant limitation of the original blebbistatin is its sensitivity to blue light, which can lead to photoinactivation and phototoxicity in live-cell imaging applications. bioblast.atwikipedia.orgnih.govresearchgate.net This photoinstability results in reduced efficacy and potential cellular damage upon light exposure. nih.govbiorxiv.orgbio-gems.com

This compound and other derivatives, such as para-nitroblebbistatin and para-aminoblebbistatin, have been developed to address this issue. wikipedia.orgmotorpharma.comnih.gov Para-aminoblebbistatin, for instance, has been shown to be not phototoxic when irradiated with light >440 nm wavelength, unlike blebbistatin. motorpharma.com This improved photostability allows for more reliable and less cytotoxic experiments, particularly in studies involving prolonged light exposure or fluorescent imaging. wikipedia.orgmotorpharma.com

Furthermore, efforts have been made to improve the solubility of blebbistatin derivatives, as the parent compound has low solubility in aqueous solutions, which can lead to precipitation in experimental settings. bioblast.atnih.govresearchgate.netbiorxiv.org Improved solubility enhances the applicability of these compounds in various biological assays and potentially for therapeutic development. researchgate.netbiorxiv.org

Evaluation of Enhanced Specificity and Potency

Blebbistatin is known to inhibit various myosin II isoforms, including non-muscle myosin IIA and IIB, cardiac myosin, and skeletal myosin, with varying potencies (IC50 values ranging from 0.5 to 80 µM depending on the isoform). wikipedia.orgnih.govncats.ioelifesciences.org While it shows selectivity over some other myosin classes (I, V, X), its broad inhibition of different myosin II isoforms can be a limitation when studying the specific roles of individual isoforms. wikipedia.orgnih.govncats.io

Research on blebbistatin derivatives aims to enhance their specificity for particular myosin II isoforms and improve their potency. Modifications to the blebbistatin scaffold, particularly the A and D rings, have been explored to fine-tune isoform specificity and increase potency. biorxiv.orgnih.govnih.govresearchgate.net Studies have shown that certain D-ring substitutions can influence the selectivity profile of the analogs. nih.govresearchgate.net For example, some derivatives have shown improved selectivity for non-muscle myosin IIB over cardiac myosin II. biorxiv.org

The potency of blebbistatin derivatives is evaluated through their half-maximal inhibitory concentration (IC50) values against the ATPase activity of different myosin isoforms. bio-gems.commotorpharma.comelifesciences.org Comparative analysis of IC50 values provides insights into the enhanced inhibitory capabilities of the derivatives. For instance, para-aminoblebbistatin has demonstrated potent inhibition of rabbit skeletal muscle myosin S1 actin-activated ATPase activity with an IC50 of approximately 0.47 µM and human slow-twitch muscle fiber (beta myosin) with an IC50 of approximately 11 µM. motorpharma.com

Molecular dynamics simulations suggest that the probability of the blebbistatin binding pocket opening in different myosin isoforms correlates with blebbistatin's potency, indicating that structural dynamics play a role in determining inhibitor efficacy and specificity. elifesciences.org

Orthogonal Approaches with Myosin Light Chain Kinase (MLCK) Inhibitors or Rho-Kinase Inhibitors

Myosin II activity is regulated by upstream kinases, primarily Myosin Light Chain Kinase (MLCK) and Rho-associated protein kinase (ROCK). nih.govnih.govplos.org MLCK phosphorylates the myosin light chain, directly activating myosin II, while ROCK influences myosin II activity indirectly through phosphorylation of the myosin light chain and inhibition of myosin phosphatase. nih.govplos.org

Orthogonal approaches involve using blebbistatin derivatives in conjunction with inhibitors targeting these upstream kinases to dissect the specific pathways regulating myosin II activity in different cellular processes. nih.gov For example, studies have compared the effects of blebbistatin with those of MLCK inhibitors (e.g., ML-7) and ROCK inhibitors (e.g., Y-27632) on cell morphology and migration. nih.gov While blebbistatin directly inhibits myosin II ATPase activity, MLCK and ROCK inhibitors affect its activation state. nih.govnih.gov

Research has shown that inhibiting NMIIA motor activity with blebbistatin can have different effects on cell migration compared to inhibiting Rho-kinase or MLCK. nih.gov In keratinocytes, blebbistatin increased migration, while a MLCK inhibitor suppressed it, and a Rho-kinase inhibitor did not significantly alter it, suggesting differential regulation of NMIIA by these kinases in this cell type. nih.gov These orthogonal approaches help to elucidate the complex regulatory networks controlling myosin II function and the specific points of intervention by different inhibitors. nih.gov

Differentiation from Alternative Myosin Modulators

This compound and other blebbistatin derivatives are part of a broader class of myosin modulators, which also includes myosin activators and other types of myosin inhibitors. Understanding the distinctions between these different classes is essential for selecting the appropriate tool for specific research questions and for the development of targeted therapeutics.

Contrast with Myosin Activators (e.g., 2-deoxy-ATP, Omecamtiv Mecarbil)

Myosin modulators can either inhibit or activate myosin function. While blebbistatin and its derivatives are inhibitors, compounds like 2-deoxy-ATP (dATP) and omecamtiv mecarbil are examples of myosin activators. nih.govnih.govbiorxiv.orgresearchgate.netoup.com These activators operate through distinct mechanisms compared to blebbistatin.

Omecamtiv mecarbil, a cardiac myosin activator, primarily works by increasing the proportion of myosin heads in the force-producing state and slowing the rate of phosphate (B84403) release, thereby increasing the duration of the actin-bound state and enhancing contractility at low calcium concentrations. nih.govnih.govbiorxiv.orgoup.com In contrast, blebbistatin inhibits myosin activity by stabilizing a state with low actin affinity and slowing phosphate release, effectively blocking the ATPase cycle and reducing contractility. ncats.ionih.govresearchgate.net

Studies comparing omecamtiv mecarbil and blebbistatin highlight their contrasting effects on myosin function and the super-relaxed state (SRX) of myosin. nih.govresearchgate.netresearchgate.netnih.govbiorxiv.org While omecamtiv mecarbil increases the population of myosin heads in the SRX state, blebbistatin primarily slows the ATP turnover rate of myosins already in the SRX state or induces a different relaxed state. researchgate.netresearchgate.netnih.govbiorxiv.org This fundamental difference in their mechanism of action leads to opposite effects on muscle contractility. nih.gov

2-deoxy-ATP is another molecule that can influence myosin activity, often used in research to explore the role of nucleotide binding in myosin function. nih.govbiorxiv.orgresearchgate.netcore.ac.uk It can act as an alternative substrate or modulator depending on the specific myosin isoform and experimental conditions. nih.govbiorxiv.org Its mechanism is distinct from the allosteric inhibition by blebbistatin.

Comparative Studies with Other Myosin II Inhibitors (e.g., BTS, Mavacamten)

Besides blebbistatin and its derivatives, other small molecule inhibitors targeting myosin II have been developed, including BTS (N-benzyl-p-toluenesulfonamide) and mavacamten (B608862). researchgate.netresearchgate.netmedchemexpress.com These inhibitors also differ in their specificity and mechanism of action compared to blebbistatin.

BTS is a selective inhibitor of skeletal muscle myosin II. medchemexpress.com Its molecular effects appear similar to those of blebbistatin in some aspects, but with fewer detailed studies available. researchgate.netresearchgate.net

Mavacamten is a cardiac myosin inhibitor that has been approved for the treatment of hypertrophic cardiomyopathy. researchgate.netmedchemexpress.com Similar to blebbistatin, mavacamten inhibits myosin ATPase activity and stabilizes relaxed states of myosin. nih.govresearchgate.netresearchgate.netnih.govbiorxiv.org However, mavacamten and blebbistatin bind to different sites on the myosin motor domain and stabilize myosin in distinct structural and functional states. researchgate.netnih.govbiorxiv.org Mavacamten promotes the SRX state, while blebbistatin affects the ATP turnover within the SRX state or induces a different ultra-relaxed state. researchgate.netresearchgate.netnih.govbiorxiv.org This difference in binding site and mechanism leads to distinct effects on cardiac muscle contractility. nih.govresearchgate.net

Comparative studies with other myosin II inhibitors like BTS and mavacamten are crucial for understanding the diverse ways in which myosin II activity can be modulated and for developing inhibitors with improved specificity and therapeutic potential. biorxiv.orgnih.govresearchgate.netresearchgate.netnih.govmedchemexpress.com

Identification of Novel Research Avenues

Blebbistatin, as a selective inhibitor of myosin II, has opened numerous avenues in chemical biology research, particularly in understanding processes driven by actomyosin (B1167339) contractility. Its utility extends across various scales, from single molecules to cellular and tissue-level phenomena.

Exploration in Emerging Mechanobiological Contexts

Mechanobiology, the study of how physical forces and mechanical properties affect biological processes, heavily relies on tools to manipulate cellular tension. Blebbistatin is a key compound in this field, used to inhibit myosin II-dependent contractility. Studies utilize Blebbistatin to investigate how mechanical forces influence cell behavior, such as cell migration, cytokinesis, and the maintenance of cell shape and stiffness. amazon.comnih.gov For instance, it has been employed to examine the response of lung fibroblasts under cyclic strain, showing a decrease in forces generated by these cells upon treatment. frontiersin.org In cardiomyocytes, Blebbistatin treatment has been shown to reduce twitch force, velocity, and power, suggesting a role for tensional homeostasis in regulating myofibril structure. researchgate.netcambridge.org Inhibiting intracellular mechanical work with Blebbistatin can also reduce the dynamics of intracellular organelles. mdpi.com

Utility in Understanding Disease Pathomechanisms (Mechanistic Insights)

The involvement of myosin II in various cellular processes implicates it in the pathogenesis of several diseases. Blebbistatin serves as a valuable tool to dissect the mechanistic contributions of myosin II in these conditions. Research has explored its potential in contexts such as fibrosis, where it has been investigated for treating joint capsule fibrosis by reducing fibroblast force generation and collagen production. frontiersin.org Studies also suggest its relevance in understanding the altered mechanical properties of cancer cells. nih.gov Furthermore, Blebbistatin has shown protective effects against neomycin-induced apoptosis in hair cell-like cells and cochlear hair cells, maintaining mitochondrial function and reducing reactive oxygen species (ROS) levels, highlighting its potential in preventing ototoxicity. nih.gov While Blebbistatin is a general myosin II inhibitor, understanding its effects provides insights into the specific roles of different myosin II isoforms in disease.

Development of this compound as a Molecular Probe for Specific Myosin States

Blebbistatin has been instrumental in probing different conformational states of the myosin motor domain during the ATP hydrolysis cycle. It is known to stabilize specific states, offering insights into the mechanics of muscle contraction and cellular motility. Blebbistatin has been shown to stabilize the super-relaxed state (SRX) in skeletal muscle, a state where myosin heads are inhibited and interact with the thick filament core. researchgate.net Structural studies with Blebbistatin bound to myosin have provided insights into its mechanism of inhibition, suggesting it binds near the phosphate binding site and slows ATPase activity. researchgate.netmdpi.com More recent work indicates that Blebbistatin can stabilize conformations resembling states involved in ADP release, providing a framework for understanding nucleotide release during force production. mdpi.com The naturally occurring nucleotide 2-deoxy-ATP (dATP) has also been used as a molecular probe to study myosin function, showing that it can increase contractile force and alter myosin structure. researchgate.netmdpi.compnas.orgbiorxiv.org The development of a "this compound" could potentially offer a novel probe with distinct interaction profiles or state selectivity compared to Blebbistatin or dATP, providing further resolution in understanding the dynamic cycle of myosin.

Methodological Innovation and Compound Optimization Strategies

The challenges associated with Blebbistatin, such as photoinstability, phototoxicity, and limited solubility, have driven significant efforts in methodological innovation and the development of optimized derivatives. biorxiv.orgwikipedia.orgoroboros.at

Structure-Activity Relationship (SAR) Studies for Next-Generation Inhibitors

Extensive SAR studies have been conducted on the Blebbistatin scaffold to generate analogs with improved properties, including enhanced solubility, photostability, and isoform selectivity. biorxiv.orgwikipedia.orgnih.govresearchgate.netnih.gov Modifications to different parts of the Blebbistatin structure, such as the A and D rings, have been explored to fine-tune inhibitory potency and selectivity for specific myosin II isoforms. biorxiv.orgresearchgate.net These studies aim to develop next-generation inhibitors that overcome the limitations of the parent compound, making them more suitable for various biological applications and potentially therapeutic development. For example, certain modifications have led to compounds with significantly reduced potency for cardiac myosin II while retaining activity against non-muscle myosin II, improving the in vivo safety profile. biorxiv.org

Table 1: Examples of Blebbistatin Derivatives and Improved Properties

| Derivative | Key Modification(s) | Improved Property(s) | Reference(s) |

| para-Nitroblebbistatin | D-ring substitution | Photostability, Reduced Cytotoxicity | wikipedia.orgresearchgate.net |

| para-Aminoblebbistatin | D-ring substitution | Photostability, Reduced Cytotoxicity | wikipedia.orgresearchgate.net |

| MT-106 | A and D ring modifications | Improved NMII selectivity, Reduced CMII potency, Improved in vivo safety | biorxiv.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.